

Vitexin-4"-O-glucoside: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitexin-4"-O-glucoside

Cat. No.: B10799204

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of **Vitexin-4"-O-glucoside**, a naturally occurring flavonoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, biological activities, and pharmacokinetic profile, supported by experimental data and detailed methodologies.

Chemical Identity and Properties

Vitexin-4"-O-glucoside, a C-glycosyl flavonoid, is characterized by the presence of a glucose moiety attached to the vitexin backbone. Its chemical structure and key properties are summarized below.

Chemical Structure:

- IUPAC Name: 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Synonyms: Glucosylvitexin, Vitexin 4"-O-Glucoside
- CAS Number: 178468-00-3
- Molecular Formula: C₂₇H₃₀O₁₅

- Molecular Weight: 594.52 g/mol

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₀ O ₁₅	[1] [2] [3]
Molecular Weight	594.52 g/mol	[1] [2] [3]
CAS Number	178468-00-3	[1] [2] [3]
Solubility	Soluble in Methanol, DMSO, Pyridine, Ethanol	

Biological Activities and Therapeutic Potential

Vitexin-4"-O-glucoside has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary effects include antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

Vitexin-4"-O-glucoside exhibits significant antioxidant potential by scavenging free radicals, which helps to mitigate oxidative stress. This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases. While specific IC₅₀ values for **Vitexin-4"-O-glucoside** are not extensively reported, studies on extracts containing this compound show potent radical scavenging activity. For instance, an extract of Crataegus pinnatifida leaves, where **Vitexin-4"-O-glucoside** is a major component, demonstrated an IC₅₀ value of 0.69 mg/mL in a DPPH radical scavenging assay.

Anti-inflammatory Effects

The compound has been shown to suppress the production of pro-inflammatory cytokines, making it a candidate for addressing inflammatory conditions. Research on the related compound vitexin has shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Neuroprotective Effects

Vitexin-4"-O-glucoside has been noted for its neuroprotective potential, which is linked to its ability to inhibit glutamate, a neurotransmitter implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of **Vitexin-4"-O-glucoside** is essential for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

Intravenous Administration in Rats

Pharmacokinetic studies following intravenous administration of **Vitexin-4"-O-glucoside** in rats have shown a dose-dependent pharmacokinetic profile.

Parameter	20 mg/kg Dose	40 mg/kg Dose	60 mg/kg Dose
AUC ($\mu\text{g}\cdot\text{h}/\text{mL}$)	23.85 ± 4.23	51.32 ± 8.97	78.45 ± 11.23
$t_{1/2\alpha}$ (h)	0.12 ± 0.03	0.18 ± 0.05	0.21 ± 0.06
$t_{1/2\beta}$ (h)	1.89 ± 0.25	2.54 ± 0.48	2.98 ± 0.56
CL (L/h/kg)	0.86 ± 0.15	0.79 ± 0.13	0.77 ± 0.11
MRT (h)	2.15 ± 0.31	2.89 ± 0.52	3.45 ± 0.63

AUC: Area under the plasma concentration-time curve; $t_{1/2\alpha}$: Distribution half-life; $t_{1/2\beta}$: Elimination half-life; CL: Clearance; MRT: Mean residence time.

Oral Administration in Rats

Following oral administration in rats, **Vitexin-4"-O-glucoside** exhibits nonlinear pharmacokinetic processes.

Parameter	30 mg/kg Dose	60 mg/kg Dose	90 mg/kg Dose
C _{max} (µg/mL)	5.87 ± 1.23	9.88 ± 2.14	13.45 ± 2.89
T _{max} (h)	0.25 ± 0.08	0.33 ± 0.11	0.41 ± 0.13
AUC (µg·h/mL)	15.78 ± 3.21	32.45 ± 6.78	49.87 ± 9.54

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Isolation of Vitexin-4"-O-glucoside from Hawthorn Leaves

This protocol describes a general method for the extraction and isolation of **Vitexin-4"-O-glucoside** from the leaves of *Crataegus pinnatifida*.

- Extraction:
 - Air-dried and powdered hawthorn leaves are reflux extracted with 70% ethanol (1:10 w/v) for 2 hours.
 - The extraction is repeated twice, and the filtrates are combined.
- Solvent Partitioning:
 - The combined ethanol extract is concentrated under reduced pressure to remove ethanol.
 - The resulting aqueous solution is sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to remove impurities of varying polarities.
 - The final aqueous phase is then partitioned with n-butanol.
- Column Chromatography:
 - The n-butanol extract is concentrated and subjected to column chromatography on a macroporous adsorption resin (e.g., HPD-400).

- The column is first washed with deionized water to remove sugars and other highly polar impurities.
- A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification:
 - Fractions enriched with **Vitexin-4"-O-glucoside** are combined, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
 - The mobile phase typically consists of a gradient of methanol or acetonitrile in water containing a small amount of acid (e.g., 0.1% formic acid).
 - The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Quantification of Vitexin-4"-O-glucoside in Rat Plasma by HPLC

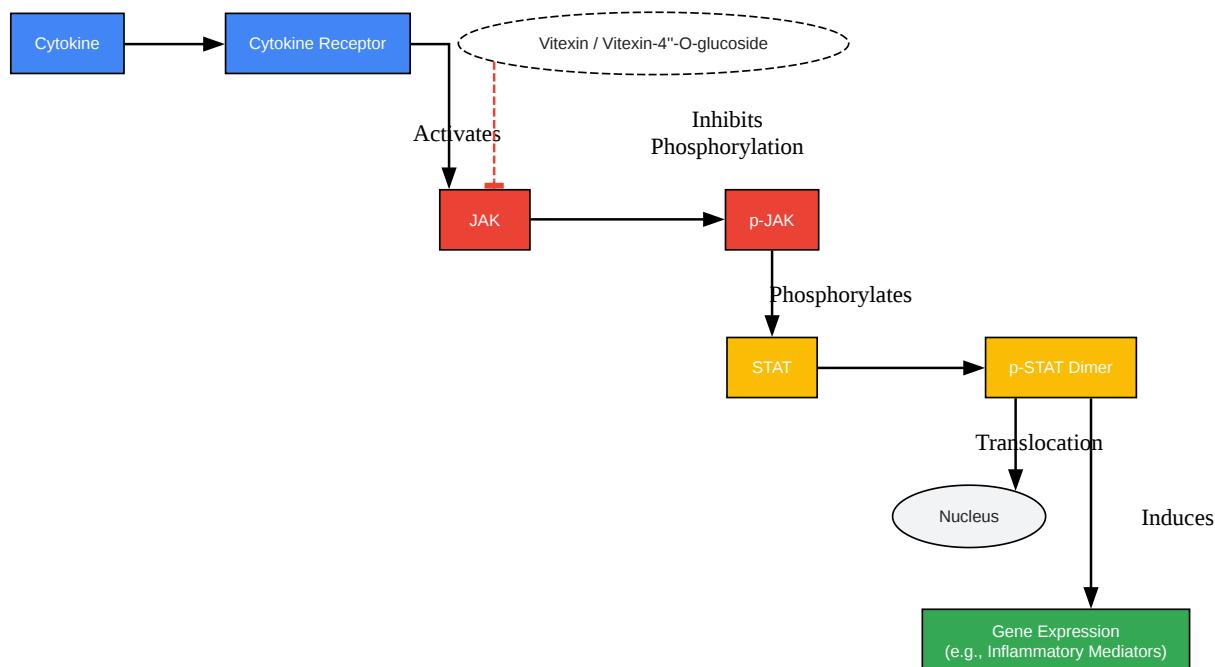
This protocol outlines a validated HPLC method for the determination of **Vitexin-4"-O-glucoside** in rat plasma.[\[2\]](#)[\[4\]](#)

- Sample Preparation:
 - To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., hesperidin).
 - Precipitate plasma proteins by adding 300 µL of methanol.
 - Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
 - Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
- HPLC Conditions:
 - Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A mixture of methanol and 0.5% aqueous phosphoric acid (e.g., 45:55, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 330 nm.
- Validation Parameters:
 - Linearity: The method should be linear over a concentration range relevant to the expected plasma concentrations (e.g., 0.23-138.42 µg/mL).[\[4\]](#)
 - Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be less than 15%, and accuracy (as relative error, RE) should be within ±15%.[\[4\]](#)
 - Recovery: The extraction recovery should be consistent and reproducible, typically above 85%.[\[2\]](#)
 - Stability: The stability of the analyte in plasma should be assessed under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).[\[4\]](#)

Signaling Pathway Modulation: The JAK/STAT Pathway

Vitexin, a closely related compound to **Vitexin-4''-O-glucoside**, has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is critical in regulating immune responses, inflammation, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer. Vitexin has been observed to inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream inflammatory mediators.[\[1\]](#)[\[5\]](#) This suggests a potential mechanism for the anti-inflammatory and anti-cancer effects of vitexin and its glycosides.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC determination and pharmacokinetic study of vitexin-4"-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of vitexin-4"-O-glucoside in rats after intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vitexin-4"-O-glucoside: A Comprehensive Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799204#what-is-the-chemical-structure-of-vitexin-4-o-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com